2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol
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Overview
Description
2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a chemical compound characterized by the presence of trifluoromethyl groups and a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoromethanesulfonic acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity and ability to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares a similar benzodioxin ring structure but lacks the trifluoromethyl groups.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with different structural features.
Uniqueness
2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,3-trifluoro-3H-1,4-benzodioxin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-7-8(10,11)14-5-3-1-2-4(12)6(5)13-7/h1-3,7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVNUIMJAUJHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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